molecular formula C14H17ClO2 B8495510 2-Ethyl-6-chloro-2-methyl-5-indanacetic acid CAS No. 57145-17-2

2-Ethyl-6-chloro-2-methyl-5-indanacetic acid

Cat. No. B8495510
CAS RN: 57145-17-2
M. Wt: 252.73 g/mol
InChI Key: LJWXBSNLVNLGIL-UHFFFAOYSA-N
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Patent
US04166131

Procedure details

A solution of 20 g of potassium hydroxide in 40 cc of water is added to a solution of 11.5 g of 2-ethyl-6-chloro-2-methyl-5-indanacetic acid methyl ester in 250 cc of methanol, and the solution is boiled at reflux for one hour. The cooled solution is concentrated, diluted with water and the neutral components are extracted with ether. The aqueous phase is acidified with hydrochloric acid, extracted with ether, the ether extract is washed with water, dried over sodium sulphate and concentrated by evaporation. The resulting 2-ethyl-6-chloro-2-methyl-5-indanacetic acid is recrystallized from hexane and has a M.P. of 87°-89°.
Quantity
20 g
Type
reactant
Reaction Step One
Name
2-ethyl-6-chloro-2-methyl-5-indanacetic acid methyl ester
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[O:4][C:5](=[O:20])[CH2:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Cl:16])[CH2:12][C:11]([CH2:18][CH3:19])([CH3:17])[CH2:10]2>O.CO>[CH2:18]([C:11]1([CH3:17])[CH2:10][C:9]2[C:13](=[CH:14][C:15]([Cl:16])=[C:7]([CH2:6][C:5]([OH:20])=[O:4])[CH:8]=2)[CH2:12]1)[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-ethyl-6-chloro-2-methyl-5-indanacetic acid methyl ester
Quantity
11.5 g
Type
reactant
Smiles
COC(CC=1C=C2CC(CC2=CC1Cl)(C)CC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution is concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
the neutral components are extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting 2-ethyl-6-chloro-2-methyl-5-indanacetic acid is recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
C(C)C1(CC2=CC(=C(C=C2C1)CC(=O)O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.